3-chloro-N-(4-fluorobenzyl)propanamide
Description
3-Chloro-N-(4-fluorobenzyl)propanamide (CAS: Not explicitly provided; synonyms: 3-chloro-N-[(4-fluorophenyl)methyl]propanamide) is a halogenated propanamide derivative characterized by a 4-fluorobenzyl substituent on the amide nitrogen. This compound is widely used as an intermediate in synthesizing bioactive molecules and complex organic frameworks, particularly in medicinal chemistry for drug discovery . The 4-fluorobenzyl group enhances lipophilicity and metabolic stability, making it a valuable scaffold in designing enzyme inhibitors or receptor modulators .
Properties
IUPAC Name |
3-chloro-N-[(4-fluorophenyl)methyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO/c11-6-5-10(14)13-7-8-1-3-9(12)4-2-8/h1-4H,5-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFDRWIRFBXCTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CCCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30413427 | |
| Record name | 3-chloro-N-(4-fluorobenzyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30413427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
544440-95-1 | |
| Record name | 3-chloro-N-(4-fluorobenzyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30413427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-fluorobenzyl)propanamide typically involves the reaction of 4-fluorobenzylamine with 3-chloropropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4-fluorobenzyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Various substituted amides or thioamides.
Reduction: Corresponding amines.
Oxidation: Corresponding carboxylic acids.
Scientific Research Applications
3-chloro-N-(4-fluorobenzyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-fluorobenzyl)propanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
4-Fluorobenzyl vs. 4-Methoxybenzyl
- 3-Chloro-N-(4-methoxybenzyl)propanamide (CAS: 2364-76-3):
- The methoxy group (-OCH₃) is electron-donating, increasing electron density on the aromatic ring compared to the electron-withdrawing fluorine (-F) in the 4-fluorobenzyl analog.
- Molecular weight: 227.69 g/mol vs. 215.66 g/mol (4-fluorobenzyl analog).
- Applications: Used in studies requiring enhanced solubility due to the polar methoxy group .
4-Fluorobenzyl vs. 2-Fluorobenzyl
- No direct potency data available, but structural modeling suggests altered spatial orientation in hydrophobic pockets .
4-Fluorobenzyl vs. 4-Trifluoromethoxyphenyl
- 3-Chloro-N-[4-(trifluoromethoxy)phenyl]propanamide: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, further increasing electrophilicity and metabolic resistance. Molecular weight: 267.63 g/mol, significantly higher than the 4-fluorobenzyl analog. Potential use: Designed for high stability in acidic environments or prolonged biological activity .
Variations in the Propanamide Chain
Chlorine Position and Chain Length
3-Chloro-N-(4-sulfamoylphenethyl)propanamide :
2-(4-Substituted Piperazin-1-yl)-N-(quinazolin-3-yl)acetamides/Propanamides :
Data Tables
Table 1: Physical and Structural Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituent |
|---|---|---|---|
| 3-Chloro-N-(4-fluorobenzyl)propanamide | 215.66 | Not reported | 4-Fluorobenzyl |
| 3-Chloro-N-(4-methoxybenzyl)propanamide | 227.69 | Not reported | 4-Methoxybenzyl |
| 3-Chloro-N-(2-fluorobenzyl)propanamide | 215.66 | Not reported | 2-Fluorobenzyl |
| 3-Chloro-N-(quinazolin-3-yl)propanamide (7d) | 345.80 | 138–140 | Quinazolinyl |
| 3-Chloro-N-(4-sulfamoylphenethyl)propanamide | 315.78 | Not reported | 4-Sulfamoylphenethyl |
Biological Activity
3-Chloro-N-(4-fluorobenzyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C9H9ClFNO
- CAS Number : 544440-95-1
- Molecular Weight : 201.63 g/mol
The compound features a chloro group and a fluorobenzyl moiety, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the chloro and fluorine substituents enhances its lipophilicity and may affect binding affinity to biological targets.
Key Molecular Targets:
- Enzymes : The compound has shown potential as an inhibitor for various enzymes involved in metabolic pathways.
- Receptors : It may interact with neurotransmitter receptors, influencing neurotransmission and related physiological processes.
Biological Activity
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Anticancer Potential : The compound has been investigated for its role in cancer therapy, particularly in inhibiting tumor growth through modulation of specific pathways.
Antibacterial Activity
A study evaluated the antibacterial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These findings indicate that the compound can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent.
Anticancer Research
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. A notable study reported:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- IC50 Values :
- HeLa: 12 µM
- MCF-7: 10 µM
These results suggest that the compound may be effective in targeting cancer cells selectively, warranting further investigation into its mechanisms and therapeutic potential.
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds, such as N-(4-fluorophenyl)-propanamide and N-(3-chlorophenyl)-propanamide, this compound exhibits enhanced biological activity due to the synergistic effects of its unique substituents.
| Compound | Antibacterial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | High |
| N-(4-Fluorophenyl)-propanamide | Low | Moderate |
| N-(3-Chlorophenyl)-propanamide | Moderate | Low |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
